methyl 2-(2-bromo-6-chlorophenyl)acetate

C–H activation Benzocyclobutene synthesis Palladium catalysis

Methyl 2-(2-bromo-6-chlorophenyl)acetate (CAS 1069115-38-3) is a phenylacetic acid ester distinguished by its unsymmetrical ortho,ortho′-dihalogenation pattern (Br at C2, Cl at C6). This electronic and steric environment enables regioselective transformations such as palladium-catalyzed C(sp³)–H activation to generate benzocyclobutenes (BCBs), a process validated by the Baudoin group.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 1069115-38-3
Cat. No. B6601495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-bromo-6-chlorophenyl)acetate
CAS1069115-38-3
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C=CC=C1Br)Cl
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
InChIKeyLOVBGXCURXQYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2-bromo-6-chlorophenyl)acetate (CAS 1069115-38-3): A Specialized ortho,ortho′-Dihalogenated Phenylacetate Building Block for C–H Activation and Medicinal Chemistry


Methyl 2-(2-bromo-6-chlorophenyl)acetate (CAS 1069115-38-3) is a phenylacetic acid ester distinguished by its unsymmetrical ortho,ortho′-dihalogenation pattern (Br at C2, Cl at C6). This electronic and steric environment enables regioselective transformations such as palladium-catalyzed C(sp³)–H activation to generate benzocyclobutenes (BCBs), a process validated by the Baudoin group [1]. The ester moiety provides a functional handle for further diversification, positioning this compound as a versatile intermediate in fragment-based drug discovery and complex molecule synthesis.

Procurement Risk for Methyl 2-(2-bromo-6-chlorophenyl)acetate: Why Positional Isomers and Alternative Halogen Patterns Cannot Be Considered Interchangeable


Substituting methyl 2-(2-bromo-6-chlorophenyl)acetate with a positional isomer such as the 2-bromo-4-chloro derivative (CAS 115871-49-3) or a symmetrical dihalo congener like methyl 2-(2,6-dichlorophenyl)acetate (CAS 54551-83-6) introduces distinct reactivity and selectivity outcomes. In palladium-catalyzed C–H activation, the specific ortho-Br/ortho-Cl arrangement, combined with substituent size, governs whether the desired benzocyclobutene product or an unwanted regioisomer forms via 1,4-palladium migration [1]. A different halogen pattern alters the electronic bias of the aromatic ring, the steric environment around the reactive C–H bond, and the reactivity toward cross-coupling partners [2]. Similarly, the free carboxylic acid analog 2-(2-bromo-6-chlorophenyl)acetic acid (CAS 37777-77-8) lacks the ester directing group and methyl C–H bonds required for the established BCB synthesis pathway. Generic substitution without experimental revalidation therefore carries a high risk of reaction failure or divergent biological activity.

Quantitative Differentiation Evidence for Methyl 2-(2-bromo-6-chlorophenyl)acetate: Head-to-Head Reactivity, Regioselectivity, and Physicochemical Comparisons


Palladium-Catalyzed Benzocyclobutene Formation: Validated Synthetic Utility with 44–92% Yield Scope

In the Baudoin group's palladium-catalyzed C(sp³)–H activation protocol, methyl 2-(2-bromo-6-chlorophenyl)acetate serves as a viable substrate for benzocyclobutene formation. Under optimized conditions (Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, DMF), this compound furnishes the corresponding BCB within a demonstrated substrate scope yield range of 44–92% [1]. Critically, the methoxycarbonyl (–CO₂Me) group acts as a precursor to a quaternary benzylic carbon essential for C–H activation; substrates lacking this motif (e.g., the free carboxylic acid analog, CAS 37777-77-8) are not competent for this transformation without additional synthetic manipulation [1]. This places the methyl ester at a distinct advantage for direct use in BCB-focused synthetic sequences.

C–H activation Benzocyclobutene synthesis Palladium catalysis

Regioselectivity Control: ortho-Chloro Substituent Suppresses Undesired 1,4-Palladium Migration Pathways

In the Pd-catalyzed C–H activation system, substrates bearing a small substituent para to bromine are susceptible to 1,4-palladium migration, yielding an undesired 'abnormal' regioisomer. The Baudoin study demonstrates that introducing a larger substituent para to bromine suppresses this migration [1]. For methyl 2-(2-bromo-6-chlorophenyl)acetate, the ortho-chloro group provides sufficient steric bulk to influence the palladium migration pathway, steering the reaction toward the desired 'normal' regioisomer. This stands in contrast to substrates with para-small substituents (e.g., methyl 2-(2-bromo-4-fluorophenyl)acetate), which are documented to produce abnormal regioisomers through migration [1].

Regioselectivity C–H activation 1,4-Palladium migration

Comparative Physicochemical Properties: Molecular Weight and Lipophilicity Differentiation from Symmetrical Dihalo Congeners

Methyl 2-(2-bromo-6-chlorophenyl)acetate (MW 263.52 g/mol, C₉H₈BrClO₂) occupies a distinct physicochemical space compared to its symmetrical dihalo analogs . The unsymmetrical Br/Cl pattern provides a molecular weight intermediate between methyl 2-(2,6-dichlorophenyl)acetate (MW 219.07 g/mol, C₉H₈Cl₂O₂) and methyl 2-(2,6-dibromophenyl)acetate (MW 307.97 g/mol, C₉H₈Br₂O₂), and a calculated logP that differs from both symmetrical congeners owing to the differential contributions of bromine and chlorine to lipophilicity . This intermediate property profile is valuable in fragment-based drug discovery, where fine-tuning molecular properties without altering the core scaffold is essential for lead optimization.

Lipophilicity Molecular weight Physicochemical differentiation

Differentiation from Methyl 2-(2-bromo-4-chlorophenyl)acetate: Regioisomeric Impact on Reactivity and Biological Target Engagement

The 2-bromo-6-chloro substitution pattern places both halogens ortho to the acetate side chain, creating a sterically congested environment around the reactive center. In contrast, methyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 115871-49-3) positions the chlorine para to the side chain, resulting in a different electrostatic potential surface and altered halogen bonding capability . This difference is non-trivial: in medicinal chemistry programs, the ortho-Cl group of the 2,6-isomer can participate in intramolecular halogen bonding or steric gearing effects that are geometrically impossible for the 2,4-isomer. Such subtle structural variations have been shown to produce order-of-magnitude differences in biological target engagement when the halogen substitution pattern influences ligand conformation or binding pocket complementarity.

Positional isomerism Structure-activity relationship Halogen bonding

Recommended Application Scenarios for Methyl 2-(2-bromo-6-chlorophenyl)acetate Based on Verified Quantitative Evidence


Palladium-Catalyzed Synthesis of Functionalized Benzocyclobutenes

The compound's demonstrated competence in Pd-catalyzed C(sp³)–H activation for BCB formation [1] makes it a preferred substrate for medicinal chemistry groups synthesizing BCB-containing drug candidates or intermediates. The methyl ester provides the requisite quaternary benzylic carbon, and the ortho-Cl substituent aids regiochemical control. Researchers should follow the Baudoin protocol: Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), K₂CO₃ (3 equiv) in DMF at 100–120 °C, expecting yields within the 44–92% range depending on scale and substitution pattern [1].

Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity ortho,ortho′-Dihalogenated Scaffolds

With a molecular weight of 263.52 g/mol and an unsymmetrical Br/Cl composition, this compound occupies a unique property space between the symmetrical 2,6-dichloro and 2,6-dibromo analogs . Fragment library designers can use this scaffold to probe halogen bonding interactions at protein binding sites while maintaining a balanced lipophilicity profile. The ester group further allows rapid analog generation through hydrolysis, amidation, or reduction sequences.

Synthesis of Ivabradine-Related Intermediates and Heterocyclic Derivatives

Patents and literature from the Baudoin group indicate that the benzocyclobutene products derived from this compound class are intermediates en route to ivabradine and related cardiovascular agents [1][2]. This compound's specific 2-bromo-6-chloro pattern matches the substitution requirements for key intermediates in these synthetic pathways, making it the correct starting material for process chemistry groups scaling up ivabradine analog synthesis.

Building Block for Cross-Coupling Cascades Exploiting Sequential Br/Cl Chemoselectivity

The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions enables sequential functionalization strategies. The C–Br bond at C2 undergoes oxidative addition more rapidly than the C–Cl bond at C6, allowing chemists to install two distinct substituents through ordered Suzuki, Buchwald-Hartwig, or Negishi couplings. This chemoselectivity is a direct consequence of the unsymmetrical 2-bromo-6-chloro substitution pattern and is not achievable with symmetrical 2,6-dichloro or 2,6-dibromo analogs .

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